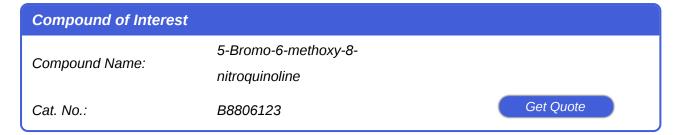


5-Bromo-6-methoxy-8-nitroquinoline chemical properties

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An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **5-Bromo-6-methoxy-8-nitroquinoline**, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a significant heterocyclic motif known for a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Strategic substitutions on the quinoline ring, such as bromination and nitration, are key to modulating the pharmacological profiles of these compounds.[1][2]

Core Chemical Properties

5-Bromo-6-methoxy-8-nitroquinoline is a substituted aromatic heterocyclic compound. Its core structure, identifiers, and physicochemical properties are summarized below.



Property	Data	Reference
Molecular Formula	C10H7BrN2O3	[3][4]
Molecular Weight	283.078 g/mol	[3]
IUPAC Name	5-bromo-6-methoxy-8- nitroquinoline	[3]
CAS Registry Number	5347-15-9	[3]
Canonical SMILES	COC1=C(C2=C(C(=C1) INVALID-LINK [O-])N=CC=C2)Br	[5]
InChI	InChI=1S/C10H7BrN2O3/c1- 16-8-5-7(13(14)15)10- 6(9(8)11)3-2-4-12-10/h2- 5H,1H3	[3][5]
InChIKey	SDMIYMJTQNOZRV- UHFFFAOYSA-N	[3][5]

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the ion's size and shape in the gas phase, which is valuable for analytical identification.



Adduct	m/z	Predicted CCS (Ų)
[M+H]+	282.97128	150.7
[M+Na]+	304.95322	162.7
[M-H] ⁻	280.95672	157.2
[M+NH ₄] ⁺	299.99782	169.6
[M+K]+	320.92716	148.3
[M]+	281.96345	170.8

Data sourced from

PubChemLite, calculated using

CCSbase.[5]

Experimental Protocols Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline

A plausible and efficient method for synthesizing the title compound is through a modified Skraup reaction, which is a well-established method for creating the quinoline ring system. The procedure outlined in Organic Syntheses for the preparation of related compounds can be adapted.[6] This specific synthesis would likely start from a suitably substituted aromatic amine to yield 6-methoxy-5-bromo-8-nitroquinoline directly.[6]

Materials:

- 3-Nitro-4-amino-5-bromoanisole (or a related properly substituted aromatic amine)
- Arsenic (V) oxide (powdered)
- Glycerol (U.S.P. grade)
- Sulfuric acid (concentrated, sp. gr. 1.84)
- Chloroform
- Methanol



- Decolorizing carbon
- Sodium hydroxide solution (for neutralization)

Procedure:

- Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, a homogeneous slurry is prepared by mixing powdered arsenic (V) oxide, the substituted aromatic amine (e.g., 3-nitro-4-amino-5-bromoanisole), and glycerol.[6]
- Acid Addition: Concentrated sulfuric acid is added dropwise via a dropping funnel over 30-45 minutes with vigorous stirring. The temperature of the mixture will spontaneously rise to approximately 65-70°C.[6]
- Dehydration: The flask is then set up for vacuum distillation. The mixture is heated carefully in an oil bath, maintaining an internal temperature between 105°C and 110°C under vacuum to remove the water formed during the reaction. This step typically takes 2-3 hours.[6]
- Cyclization: After dehydration, the reaction temperature is raised to 135-145°C and maintained for 6-7 hours to facilitate the cyclization and formation of the quinoline ring.[6]
- Workup and Neutralization: The reaction mixture is cooled and then diluted with water. The
 solution is carefully neutralized with a sodium hydroxide solution while being cooled in an ice
 bath. The resulting precipitate is the crude product.[6]
- Purification:
 - The crude solid is collected by filtration and washed thoroughly with water.
 - The product is then washed with methanol to remove unreacted starting materials and other impurities.[6] The solubility of the related 6-methoxy-8-nitroquinoline in methanol is low at room temperature (0.8 g per 100 g), which allows for effective washing with minimal product loss.[6]
 - For further purification, the dried crude product is dissolved in boiling chloroform with the addition of decolorizing carbon.[6]



- The hot solution is filtered to remove the carbon and other insoluble materials.
- The chloroform filtrate is concentrated by distillation. The product crystallizes upon cooling. A second crop can be obtained by further concentrating the mother liquor.[6]
- The final product crystals are washed with cold methanol and dried.

Spectral Data

An Infrared (IR) Spectrum for **5-Bromo-6-methoxy-8-nitroquinoline** is available for reference through the NIST Chemistry WebBook.[3] IR spectroscopy is crucial for identifying the functional groups present in the molecule, such as the C-O ether linkage, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring.

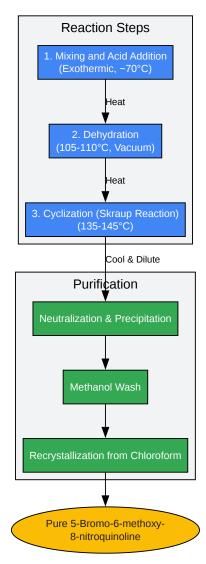
Visualizations Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Skraup reaction for the synthesis of the target compound.



Synthesis Workflow for 5-Bromo-6-methoxy-8-nitroquinoline





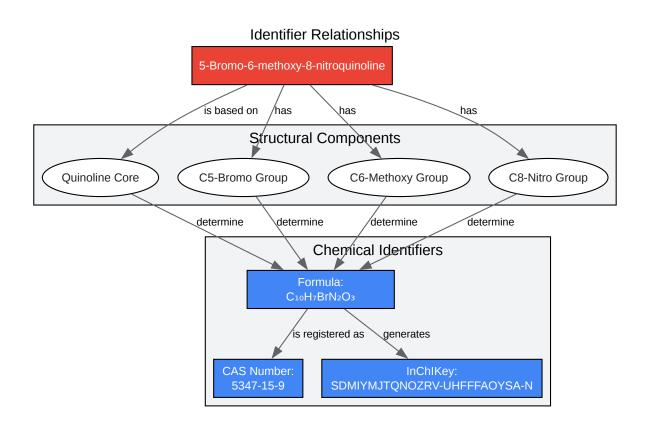
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Caption: A flowchart of the Skraup synthesis protocol for **5-Bromo-6-methoxy-8-nitroquinoline**.

Structural and Identifier Relationships

This diagram shows the logical connections between the compound's structural components and its key chemical identifiers.



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Caption: Relationship between the structure and key identifiers of the title compound.

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